Cas no 3970-73-8 (4-Methoxy-4-methylpiperidine hydrochloride)

4-Methoxy-4-methylpiperidine hydrochloride is a piperidine derivative with a methoxy substituent at the 4-position, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features, including the methyl and methoxy groups, enhance its reactivity and selectivity in nucleophilic substitution and reductive amination reactions. The hydrochloride salt form improves stability and solubility, facilitating handling in various synthetic applications. This compound is particularly valuable in the development of bioactive molecules, serving as a key building block for alkaloids and other nitrogen-containing heterocycles. Its well-defined crystalline structure ensures consistent purity, making it suitable for high-precision chemical processes.
4-Methoxy-4-methylpiperidine hydrochloride structure
3970-73-8 structure
Product Name:4-Methoxy-4-methylpiperidine hydrochloride
CAS No:3970-73-8
MF:C7H16ClNO
MW:165.661041259766
MDL:MFCD12755739
CID:44632
PubChem ID:20373709
Update Time:2025-10-30

4-Methoxy-4-methylpiperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-4-methylpiperidine hydrochloride
    • Piperidine, 4-methoxy-4-methyl-, hydrochloride
    • 4-Methoxy-4-methylpiperidine HCl
    • 4-methoxy-4-methylpiperidinehydrochloride
    • PubChem23912
    • 4-methoxy-4-methylpiperidine.HCl
    • FOFDBMMYPIJSCN-UHFFFAOYSA-N
    • 5228AB
    • AM803839
    • EN000440
    • 4-methoxy-4-methylpiperidine;hydrochloride
    • 4-methyl-4-methoxy-piperidine hydrochloride
    • ST24043849
    • A6633
    • 4-Methoxy-4-methyl-piperidine; hydro
    • EN300-219246
    • AKOS015918940
    • MFCD12755739
    • 3970-73-8
    • CS-W022204
    • DS-12774
    • SB42978
    • SY108830
    • DTXSID10606315
    • 4-Methoxy-4-methyl-piperidine; hydrochloride
    • 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1)
    • SCHEMBL4926775
    • FT-0652194
    • DB-012206
    • MDL: MFCD12755739
    • Inchi: 1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H
    • InChI Key: FOFDBMMYPIJSCN-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1(C)CCNCC1

Computed Properties

  • Exact Mass: 165.09200
  • Monoisotopic Mass: 165.092
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 86.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3

Experimental Properties

  • PSA: 21.26000
  • LogP: 1.90570

4-Methoxy-4-methylpiperidine hydrochloride Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Methoxy-4-methylpiperidine hydrochloride Pricemore >>

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4-Methoxy-4-methylpiperidine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:3970-73-8)4-Methoxy-4-methylpiperidine hydrochloride
Order Number:A6633
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):158.0/662.0
Email:sales@amadischem.com

Additional information on 4-Methoxy-4-methylpiperidine hydrochloride

Introduction to 4-Methoxy-4-methylpiperidine hydrochloride (CAS No. 3970-73-8)

4-Methoxy-4-methylpiperidine hydrochloride, with the chemical formula C7H14NClO, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of both methoxy and methyl substituents on the piperidine ring imparts unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

The CAS number 3970-73-8 uniquely identifies this chemical entity and distinguishes it from other isomers or analogs. As a hydrochloride salt, 4-Methoxy-4-methylpiperidine hydrochloride enhances its solubility in aqueous solutions, which is a critical factor in formulating pharmaceutical products intended for oral or parenteral administration. This solubility profile makes it particularly suitable for use in drug delivery systems where bioavailability and pharmacokinetic properties are paramount.

In recent years, there has been growing interest in 4-Methoxy-4-methylpiperidine hydrochloride due to its potential applications in the development of central nervous system (CNS) drugs. Piperidine derivatives have been extensively studied for their role as intermediates in the synthesis of psychoactive substances, including antipsychotics, antidepressants, and anxiolytics. The methoxy and methyl groups in this compound contribute to its ability to interact with various neurotransmitter receptors, such as serotonin and dopamine receptors, which are key targets in treating neurological and psychiatric disorders.

One of the most compelling aspects of 4-Methoxy-4-methylpiperidine hydrochloride is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological profiles. For instance, studies have demonstrated that modifications at the 4-position of the piperidine ring can significantly alter binding affinity and selectivity for specific biological targets. This flexibility has led to the discovery of several promising lead compounds that are currently undergoing further investigation in preclinical studies.

The pharmaceutical industry has also explored the use of 4-Methoxy-4-methylpiperidine hydrochloride as a precursor in the synthesis of enzyme inhibitors. Piperidine derivatives are known to exhibit inhibitory activity against various enzymes involved in metabolic pathways relevant to inflammation, pain, and cancer. Recent advancements in computational chemistry have enabled researchers to predict and optimize the binding interactions between 4-Methoxy-4-methylpiperidine hydrochloride and target enzymes, accelerating the drug discovery process.

Another area where 4-Methoxy-4-methylpiperidine hydrochloride has shown promise is in the development of antiviral agents. The unique structural features of this compound allow it to mimic natural amino acids or interfere with viral replication mechanisms. Preliminary studies have indicated that derivatives of 4-Methoxy-4-methylpiperidine hydrochloride exhibit inhibitory activity against certain RNA viruses by disrupting essential viral enzymes or protein-protein interactions. These findings highlight the potential of this compound as a starting point for designing novel antiviral therapies.

The synthesis of 4-Methoxy-4-methylpiperidine hydrochloride typically involves multi-step organic reactions, starting from readily available precursors such as 1-amino-3-methylbutane. The introduction of the methoxy group at the 4-position is often achieved through nucleophilic substitution reactions, while subsequent salt formation with hydrochloric acid improves stability and handling properties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 4-Methoxy-4-methylpiperidine hydrochloride more accessible for industrial applications.

In conclusion, 4-Methoxy-4-methylpiperidine hydrochloride (CAS No. 3970-73-8) is a versatile and valuable compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing drugs targeting various diseases, including neurological disorders, metabolic conditions, and viral infections. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3970-73-8)4-Methoxy-4-methylpiperidine hydrochloride
A6633
Purity:99%/99%
Quantity:1g/5g
Price ($):158.0/662.0
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